Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate
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Overview
Description
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities .
Preparation Methods
The synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate typically involves cyclization reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Cyclization: Intramolecular cyclization reactions are also significant, particularly in the synthesis of complex derivatives.
Scientific Research Applications
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit kinase inhibitory activity but differ in their specific targets and efficacy.
6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles: These derivatives are known for their nucleophilic substitution reactions and potential biological activities.
Pyrrolo[2,3-b]pyrazine FGFR inhibitors: These compounds are specifically designed to inhibit fibroblast growth factor receptors and have shown promising results in preclinical studies.
Biological Activity
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural arrangement, characterized by a pyrrole ring fused to a pyrazine ring, positions it as a promising scaffold for the development of therapeutic agents. This article explores its biological activity, focusing on antitumor effects, kinase inhibition, and potential applications in drug design.
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 176.16 g/mol
- Structure : The compound features a methyl ester group attached to the carboxylic acid of the pyrrolo[2,3-b]pyrazine framework.
Antitumor Activity
This compound has shown promising results in inhibiting tumor growth and proliferation. Similar compounds within its structural family have been reported to exhibit significant antitumor properties. For instance, studies have indicated that derivatives with similar scaffolds can effectively inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Compound | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
This compound | Antitumor | Not specified | |
Methyl 5H-pyrrolo[1,2-a]pyrazine-3-carboxamide | Anxiolytic | Not specified | |
Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | Antimicrobial | Not specified |
Kinase Inhibition
Recent research has identified this compound as a potential inhibitor of Janus Kinase 3 (JAK3). In vitro studies demonstrated that this compound exhibits ATP-competitive inhibition with promising selectivity against other isoforms in the JAK family. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ether moiety could enhance selectivity and potency .
Case Studies and Research Findings
- Inhibition of JAK3 : A study reported the synthesis of several derivatives based on the pyrrolo[2,3-b]pyrazine scaffold. Compounds demonstrated IC50 values indicating effective inhibition of JAK3 activity. The best-performing compounds showed improved selectivity against other JAK isoforms .
- Antioxidant Properties : Some derivatives of pyrrolo compounds have been evaluated for their antioxidant activity. For example, certain synthesized derivatives exhibited significant radical scavenging capabilities comparable to established antioxidants like Trolox .
Interaction Studies
Research into the binding affinity of this compound with various biological targets has revealed critical insights into its mechanism of action. Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in target enzymes, which is essential for its inhibitory effects .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-5-2-3-9-7(5)11-6/h2-4H,1H3,(H,9,11) |
InChI Key |
ASYMWTFCQAFYHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=CNC2=N1 |
Origin of Product |
United States |
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